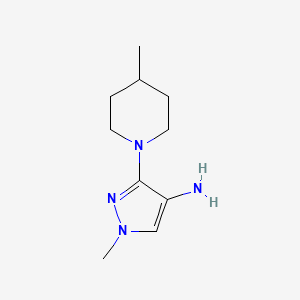

1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-3-5-14(6-4-8)10-9(11)7-13(2)12-10/h7-8H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPMPYZOCVOSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the condensation of a β-diketoester (e.g., ethyl acetoacetate) with 4-methylpiperidin-1-amine to form an enaminone intermediate. Subsequent treatment with hydrazine derivatives (e.g., methylhydrazine) induces cyclization, forming the pyrazole core. Acidic conditions (e.g., acetic acid) catalyze the reaction, while solvents like ethanol facilitate reflux (80–100°C).

Purification and Characterization

Post-reaction neutralization with sodium carbonate precipitates the crude product, which is purified via recrystallization (ethanol) or column chromatography (silica gel). Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for the pyrazole ring (δ 6.87 ppm for C–H) and piperidine protons (δ 4.40 ppm for N–CH2).

Multi-Step Synthesis via Coupling Agents

Patent literature describes a multi-step approach utilizing peptide coupling reagents to assemble the pyrazole-piperidine framework. This method is favored for its modularity, enabling late-stage functionalization.

Stepwise Protocol

-

Activation of Carboxylic Acid : The 4-methylpiperidine moiety is functionalized as a carboxylic acid derivative (e.g., acid chloride) using thionyl chloride or oxalyl chloride.

-

Amide Bond Formation : The activated acid reacts with 1-methyl-4-amino-pyrazole in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a base (e.g., triethylamine).

-

Deprotection : Final deprotection (if applicable) under acidic or basic conditions yields the free amine.

Advantages and Limitations

This method achieves high regioselectivity (>90%) but requires stringent anhydrous conditions. Scale-up challenges include the cost of coupling agents and the need for chromatographic purification.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro intermediates offers a direct route to the primary amine group. A nitro-substituted pyrazole precursor is hydrogenated using palladium catalysts.

Hydrogenation Protocol

A solution of 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-nitrobenzene in ethanol is treated with 10% Pd/C under hydrogen (1 atm) at 25°C for 16 hours. Filtration and concentration yield the amine with minimal byproducts.

Industrial Adaptations

For large-scale production, continuous flow reactors enhance gas-liquid mixing and reduce catalyst loading. Reaction times are shortened to 2–4 hours with 40% Pd/C, achieving yields of 80%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and cost-effectiveness. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic cyclization steps.

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactor Type | Tubular flow reactor | |

| Catalyst | Copper iodide | |

| Throughput | 5–10 kg/h |

Quality Control

In-process analytics (e.g., HPLC, LC-MS) ensure purity >99%. Residual solvents (e.g., DMF) are monitored to meet International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Cyclization | 67–85% | Moderate | Low | >95% |

| Coupling Agents | 70–90% | Low | High | >99% |

| Hydrogenation | 80–98% | High | Moderate | >98% |

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, a study highlighted the compound's ability to target and inhibit the activity of certain kinases involved in cancer progression .

2. Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Preliminary in vitro studies have demonstrated its efficacy in modulating serotonin receptors, which could lead to novel antidepressant therapies .

Agrochemical Applications

1. Fungicidal Properties

Compounds containing pyrazole and piperidine structures are known for their fungicidal properties. The synthesis of this compound has been explored in the context of developing new agrochemicals aimed at controlling plant fungal diseases. A case study illustrated the compound's effectiveness against specific fungal pathogens, suggesting its potential use as a bioactive agent in crop protection strategies .

Case Study 1: Anticancer Efficacy

A research article published in Nature Communications evaluated the anticancer activity of pyrazole derivatives, including this compound. The study utilized various human cancer cell lines and reported IC50 values indicating significant cytotoxicity at low concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Agrochemical Development

In a study focused on agricultural applications, researchers synthesized several pyrazole derivatives and tested their antifungal activity against Fusarium species. The results showed that this compound exhibited superior efficacy compared to traditional fungicides, leading to its consideration for further development as an environmentally friendly agricultural agent .

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, or it may act as an agonist or antagonist at specific receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic differences between 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine and its analogs:

Key Observations:

Substituent Effects on Molecular Properties: The 4-methylpiperidin-1-yl group in the target compound contributes to its higher molecular weight (207 g/mol) compared to simpler analogs like 1-methyl-1H-pyrazol-4-amine (97 g/mol). This substituent likely enhances lipophilicity and basicity due to the piperidine nitrogen . Trifluoromethyl (C₅H₇F₃N₃, 166 g/mol) and phenoxy (C₁₁H₁₁F₃N₃O, 258 g/mol) groups introduce electron-withdrawing and aromatic characteristics, respectively, which may alter reactivity and binding affinity in biological systems .

Synthetic Challenges :

- The target compound’s discontinued status contrasts with the 17.9% yield reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , suggesting synthesis difficulties or inefficiencies in scaling up the former.

- High-yield protocols (e.g., 82% for unrelated pyrimidine derivatives ) highlight the variability in synthetic feasibility across pyrazole analogs.

Biological Activity

1-Methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine, a compound identified by its CAS number 1201935-36-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆N₄, with a molecular weight of approximately 194.25 g/mol. The compound features a pyrazole ring substituted with a methyl group and a piperidine moiety, which is crucial for its biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly as a potential inhibitor of specific enzymes and receptors. Notably, it has shown promise in the following areas:

1. Enzyme Inhibition

2. Anti-inflammatory Effects

3. Antioxidant Activity

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its efficacy and selectivity. Modifications to the piperidine and pyrazole moieties have been explored:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine ring | Enhanced binding affinity to DYRK1A |

| Variation in pyrazole substituents | Altered inhibitory potency against various targets |

Research has shown that specific substitutions can significantly enhance the compound's affinity for DYRK1A and improve its pharmacokinetic properties .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Neurodegenerative Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound not only inhibits DYRK1A but may also modulate pathways involved in amyloidogenesis .

Case Study 2: Cancer Research

In vitro studies using various cancer cell lines demonstrated that this pyrazole derivative could induce apoptosis and inhibit cell proliferation. Notably, it showed effectiveness against triple-negative breast cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly used to prepare 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, functionalization, and coupling reactions. For example:

- Cyclization : Pyrazole cores are constructed using hydrazine derivatives and β-keto esters/ketones under reflux conditions .

- Piperidine coupling : The 4-methylpiperidine moiety is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Copper(I) bromide and cesium carbonate are often used to facilitate amine-aryl halide coupling (e.g., 35°C reaction with cyclopropanamine) .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the final product .

Q. What spectroscopic techniques validate the structural integrity of this compound?

- NMR : H and C NMR confirm substituent positions and piperidine-pyrazole connectivity (e.g., δ 2.29 ppm for methyl groups, aromatic proton splitting patterns) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., m/z 215 [M+H]+) .

- IR : Stretching frequencies (e.g., ~3298 cm for N-H bonds) confirm functional groups .

Q. What pharmacological targets are associated with this compound?

Pyrazole-piperidine hybrids are explored as:

- Antimicrobial agents : Evaluated via in vitro bacterial inhibition assays (e.g., MIC against E. coli and S. aureus) .

- σ Receptor antagonists : Binding assays (e.g., guinea pig σ receptor assays) assess affinity and selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Catalyst tuning : Use Cu(I) catalysts (e.g., CuBr) with chelating ligands to enhance coupling efficiency .

- Solvent-free conditions : Reduce side reactions by eliminating solvents in cyclization steps .

- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, minimizing trial-and-error .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Assay standardization : Control variables like bacterial strain selection, compound solubility (DMSO concentration), and incubation time .

- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on piperidine or pyrazole rings) to identify critical pharmacophores .

- Meta-analysis : Use cheminformatics tools to correlate electronic properties (e.g., logP, H-bond donors) with bioactivity .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .

- Piperidine modification : Replace 4-methyl with fluorinated or bulky groups to reduce cytochrome P450-mediated oxidation .

Q. How to conduct structure-activity relationship (SAR) studies for enhanced σ receptor antagonism?

- Substituent variation : Synthesize analogs with substituted piperidines (e.g., 4-fluorophenylpiperazine) or pyrazole-methyl groups .

- Binding assays : Use radioligand displacement (e.g., H-(+)-pentazocine for σ) to quantify affinity shifts .

- Molecular docking : Model interactions with σ receptor binding pockets to prioritize synthetic targets .

Q. What computational methods aid in designing derivatives with reduced toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.